Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core with an isopropyl ester group at the 6-carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core but differ in the position and nature of substituents.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and biological activities.
Uniqueness
Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific ester group at the 6-carboxylate position, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolopyridine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
propan-2-yl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)15-11(14)10-5-9-8(6-13-10)3-4-12-9/h3-7,12H,1-2H3 |
InChI Key |
GLIQNRISRNRWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
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